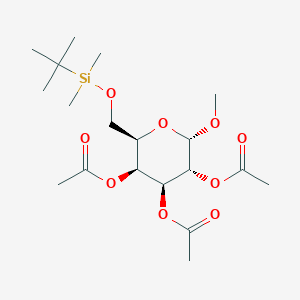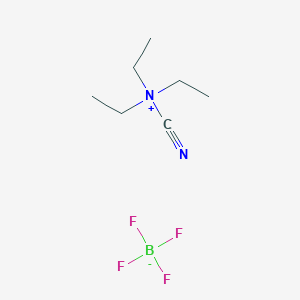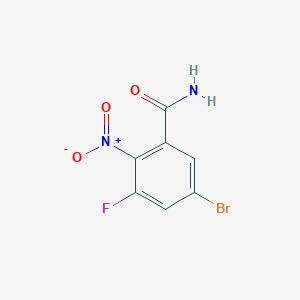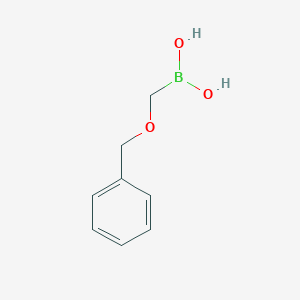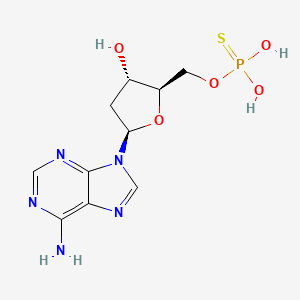
2-Deoxy-Adenosine-5'-Thio-Monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-Adenosine-5’-Thio-Monophosphate is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of adenosine monophosphate (AMP) where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 5’ position. This compound is crucial in DNA synthesis and repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-Adenosine-5’-Thio-Monophosphate typically involves the phosphorylation of 2-deoxyadenosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Deoxy-Adenosine-5’-Thio-Monophosphate involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and solvent composition, to optimize the yield and purity of the final product. The process may also include purification steps like chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-Deoxy-Adenosine-5’-Thio-Monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines in anhydrous solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deoxyadenosine derivatives.
Substitution: Formation of various substituted nucleotides.
科学的研究の応用
2-Deoxy-Adenosine-5’-Thio-Monophosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: Plays a role in studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of diagnostic reagents and molecular biology kits.
作用機序
The mechanism of action of 2-Deoxy-Adenosine-5’-Thio-Monophosphate involves its incorporation into DNA during replication or repair processes. Once incorporated, it can cause chain termination or introduce mutations, thereby affecting the overall DNA synthesis. This compound targets DNA polymerases and other enzymes involved in nucleotide metabolism, disrupting their normal function.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: A closely related compound with similar structure but without the thio group.
2’-Deoxyguanosine-5’-monophosphate: Another nucleotide analog with guanine as the nucleobase.
2’-Deoxycytidine-5’-monophosphate: Contains cytosine as the nucleobase.
Uniqueness
2-Deoxy-Adenosine-5’-Thio-Monophosphate is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity. This modification allows it to participate in unique biochemical reactions and makes it a valuable tool in molecular biology and medicinal chemistry.
特性
分子式 |
C10H14N5O5PS |
|---|---|
分子量 |
347.29 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dihydroxyphosphinothioyloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)/t5-,6+,7+/m0/s1 |
InChIキー |
ULJYSQHUKIZEGB-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



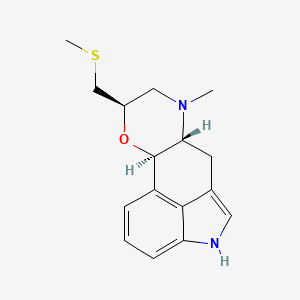
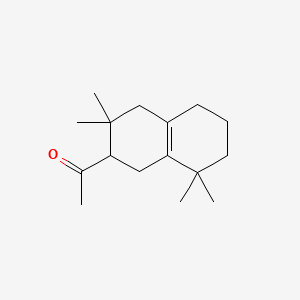

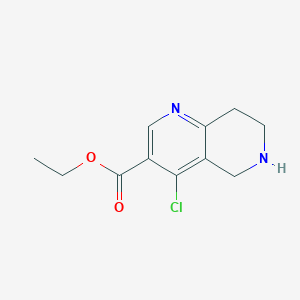
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)


